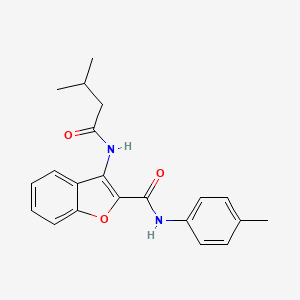![molecular formula C15H15N3O3 B2585854 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956199-35-2](/img/structure/B2585854.png)
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.3 g/mol . This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a formyl group, along with a propanenitrile moiety.
Preparation Methods
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution with 3,4-dimethoxyphenyl group: The pyrazole ring is then substituted with a 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent such as DMF and POCl3.
Introduction of the propanenitrile moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate nitrile compound
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. Major products formed from these reactions include carboxylic acids, amines, imines, and hydrazones .
Scientific Research Applications
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The nitrile group can also interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .
Comparison with Similar Compounds
3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can be compared with other similar compounds, such as:
3-[3-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]propanenitrile: This compound has a methyl group instead of a formyl group, which affects its reactivity and biological activity.
3-[3-(3,4-dimethoxyphenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile: This compound has a carboxylic acid group instead of a formyl group, which influences its solubility and interaction with biological molecules.
3-[3-(3,4-dimethoxyphenyl)-4-hydroxy-1H-pyrazol-1-yl]propanenitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-5-4-11(8-14(13)21-2)15-12(10-19)9-18(17-15)7-3-6-16/h4-5,8-10H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKFWAUOPVYEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585771.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide](/img/structure/B2585772.png)
![4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide](/img/structure/B2585774.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2585775.png)
![ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B2585776.png)

![2-[(Benzenesulfonyl)methyl]-5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B2585778.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2585779.png)
![1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide](/img/structure/B2585780.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2585782.png)


![(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2585791.png)
